molecular formula C57H82N12O15 B1672785 Janthinocin C CAS No. 131086-54-9

Janthinocin C

Cat. No.: B1672785
CAS No.: 131086-54-9
M. Wt: 1175.3 g/mol
InChI Key: BRHKGQIVZZCHPV-RYUUWVGFSA-N
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Description

The Significance of Microbial Metabolites in Antibiotic Discovery

Microorganisms, engaged in a perpetual competition for resources within their ecological niches, produce a wide array of secondary metabolites. These compounds are not directly involved in primary metabolic processes like growth and reproduction but often play crucial roles in microbial interactions, such as inhibiting the growth of competitors. nih.govijpras.com This antagonistic behavior has made microorganisms, particularly bacteria and fungi, invaluable sources for the isolation of antimicrobial compounds. ijpras.com The discovery of penicillin from the fungus Penicillium nearly a century ago marked the beginning of a golden age in antibiotic discovery, largely fueled by screening microbial cultures. acs.org While the pace of discovery from traditional screening methods has slowed, modern approaches including genome mining and co-culturing techniques continue to reveal novel microbial metabolites with antibiotic potential. nih.govacs.orgfrontiersin.orgresearchgate.net Over the past 50 years, microorganisms have yielded more than 23,000 bioactive metabolites, including 17,000 antibiotics, highlighting their immense significance in the ongoing search for new antimicrobial agents to combat rising drug resistance. ijpras.com

Classification and Structural Diversity of Cyclic Peptide Lactones

Peptides are chains of amino acids linked by amide bonds. Cyclic peptides are characterized by a circular sequence of these bonds, which can be formed through various linkages, including head-to-tail cyclization, side chain to terminus cyclization, or side chain to side chain cyclization. wikipedia.orgppjonline.orgnih.govbiochempeg.com This cyclization confers increased stability against enzymatic degradation compared to linear peptides, making them attractive candidates for therapeutic development. wikipedia.orgbiochempeg.com

Cyclic peptide lactones, also known as cyclic depsipeptides, represent a specific class of cyclic peptides where at least one amide bond in the ring structure is replaced by a lactone (ester) linkage. wikipedia.orgppjonline.orgresearchgate.net This ester bond is typically formed between the carboxyl group of one amino acid (often the C-terminus) and the hydroxyl group of a serine or threonine residue within the peptide chain. ppjonline.orgnih.govresearchgate.net The incorporation of both amino acids and hydroxycarboxylic acids contributes to the structural complexity and diversity observed in this class of compounds. researchgate.net Cyclic depsipeptides are biosynthesized by non-ribosomal peptide synthetases (NRPS), often in conjunction with polyketide synthases (PKS) or fatty acid synthases, further contributing to their varied structures and biological activities. researchgate.netnih.gov Examples of cyclic depsipeptides include daptomycin, ramoplanin, and members of the fusaricidin/LI-F family, many of which exhibit potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov

Historical Context of Janthinocin C Discovery and its Place among the Janthinocin Family (Janthinocin A, B, and C)

Janthinocins A, B, and C are a group of novel macrocyclic peptide lactone antibiotics. nih.govnih.gov Their discovery was reported in 1990, isolated from fermentation broths of the bacterium Janthinobacterium lividum. nih.govnih.govresearchgate.netjbiochemtech.com Janthinobacterium lividum is a Gram-negative bacterium known for producing various secondary metabolites, including pigments like violacein (B1683560), which also exhibit antimicrobial activity. jbiochemtech.comresearchgate.net The isolation and initial characterization of the janthinocins involved techniques such as UV, IR, NMR, and mass spectroscopy. nih.govnih.gov

The janthinocins were identified as cyclic decapeptide lactones. nih.gov A notable feature highlighted during their structure elucidation was the presence of unusual amino acid residues not previously reported in natural products. nih.govresearchgate.net Specifically, all three janthinocins (A, B, and C) contain erythro-beta-hydroxy-D-leucine. nih.govresearchgate.net Janthinocin A and B further contain beta-hydroxytryptophan and beta-ketotryptophan, respectively, distinguishing them structurally from this compound in terms of these specific tryptophan derivatives. nih.govresearchgate.net This makes this compound structurally distinct within the family due to the absence of the modified tryptophan residues found in Janthinocin A and B.

The janthinocins, including this compound, demonstrated marked activity against aerobic and anaerobic Gram-positive bacteria. nih.gov Early research indicated that they were potent in vitro, showing greater activity than vancomycin (B549263) against susceptible organisms. nih.gov The discovery of the janthinocin family underscored the potential of Janthinobacterium lividum as a source of structurally unique and biologically active natural products. jbiochemtech.com

Further detailed research findings on the structure and biological activity of this compound, specifically, are crucial for understanding its potential as an antibiotic.

Table 1: Key Characteristics of Janthinocin Family Members

CompoundSource OrganismStructural ClassNotable Unusual Amino Acids PresentIn Vitro Activity Against
Janthinocin AJanthinobacterium lividumCyclic Decapeptide Lactoneerythro-beta-hydroxy-D-leucine, beta-hydroxytryptophanGram-positive bacteria
Janthinocin BJanthinobacterium lividumCyclic Decapeptide Lactoneerythro-beta-hydroxy-D-leucine, beta-ketotryptophanGram-positive bacteria
This compoundJanthinobacterium lividumCyclic Decapeptide Lactoneerythro-beta-hydroxy-D-leucineGram-positive bacteria

Table 2: PubChem CIDs for Janthinocin Family

CompoundPubChem CID
Janthinocin A6444221
Janthinocin B54687129
This compound24871986

Properties

CAS No.

131086-54-9

Molecular Formula

C57H82N12O15

Molecular Weight

1175.3 g/mol

IUPAC Name

2-amino-N-[(9Z,15Z)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-9-(1H-indol-3-ylmethylidene)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide

InChI

InChI=1S/C57H82N12O15/c1-9-30(7)42(59)53(79)69-45-47(29(5)6)84-57(83)39(23-32-17-12-11-13-18-32)64-49(75)37(21-16-22-58)62-50(76)38(24-33-25-60-36-20-15-14-19-34(33)36)63-51(77)40(26-70)65-48(74)35(10-2)61-55(81)44(46(73)28(3)4)68-52(78)41(27-71)66-54(80)43(31(8)72)67-56(45)82/h10-15,17-20,24-25,28-31,37,39-47,60,70-73H,9,16,21-23,26-27,58-59H2,1-8H3,(H,61,81)(H,62,76)(H,63,77)(H,64,75)(H,65,74)(H,66,80)(H,67,82)(H,68,78)(H,69,79)/b35-10-,38-24-

InChI Key

BRHKGQIVZZCHPV-RYUUWVGFSA-N

SMILES

CCC(C)C(C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(=CC2=CNC3=CC=CC=C32)NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CO)C(C(C)C)O)CO)CCCN)CC4=CC=CC=C4)C(C)C)N

Isomeric SMILES

CCC(C)C(C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)/C(=C/C2=CNC3=CC=CC=C32)/NC(=O)C(NC(=O)/C(=C/C)/NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CO)C(C(C)C)O)CO)CCCN)CC4=CC=CC=C4)C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(=CC2=CNC3=CC=CC=C32)NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CO)C(C(C)C)O)CO)CCCN)CC4=CC=CC=C4)C(C)C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ile-cyclo(beta-HL-Thr-Ser-beta-HL-delta-Abu-Ser-dehydro-Trp-Orn-Phe)
isoleucyl-cyclo(beta-hydroxyleucyl-threonyl-seryl-beta-hydroxyleucyl-2,3-dehydro-alpha-aminobutyric acid-seryl-dehydrotryptophyl-ornithyl-phenylalanyl)
janthinocin C

Origin of Product

United States

Microbiological and Ecological Basis of Janthinocin C Production

Taxonomic Characterization of Janthinobacterium lividum, the Producer Organism

Janthinobacterium lividum is an aerobic, Gram-negative, rod-shaped bacterium belonging to the phylum Pseudomonadota, class Betaproteobacteria, order Burkholderiales, and family Oxalobacteraceae. wikipedia.orgresearchgate.netwikidata.orginvivochem.cnresearchgate.netuni.lunih.gov It is notable for its distinctive dark-violet pigmentation, which is primarily due to the production of violacein (B1683560). wikipedia.orgwikidata.orginvivochem.cn Many strains of J. lividum are psychrophilic or psychrotolerant, capable of growth at low temperatures. researchgate.netresearchgate.netnih.govuni.lu

Phylogenetic Analysis and Species Differentiation within the Genus Janthinobacterium

Phylogenetic analysis, often utilizing 16S rRNA gene sequencing, places Janthinobacterium lividum within the genus Janthinobacterium. uni.lu Differentiation within the genus is based on a combination of genetic analysis, such as Average Nucleotide Identity (ANI) and Genome-to-Genome Distance Calculator (GGDC) values, and biochemical characteristics. uni.lu Studies have distinguished J. lividum from other species like Janthinobacterium svalbardensis and Janthinobacterium agaricidamnosum. uni.lu While 16S rRNA sequences can show high similarity between closely related species, other genetic and phenotypic traits are crucial for clear species differentiation. uni.lu For instance, differences in the utilization of various carbon sources have been observed between J. lividum and related species. uni.lu

Ecological Niches and Distribution of Janthinobacterium lividum

Janthinobacterium lividum is widely distributed in diverse environments, often associated with cold or temperate habitats. nih.gov Its ability to thrive in various ecological niches highlights its adaptability.

Isolation from Diverse Environments (e.g., soil, freshwater, alpine glaciers, animal microbiomes)

Janthinobacterium lividum has been isolated from a variety of environments including soil, freshwater sources (rivers, lakes, streams, frozen freshwater ponds), alpine and Arctic glaciers, and even animal microbiomes. wikipedia.orgwikidata.orginvivochem.cnnih.govuni.lu Specific examples of isolation sources include forest soils, oligotrophic water ponds, and the skin of amphibians like the eastern red-backed salamander. wikipedia.orginvivochem.cn It has also been found in the kidney of rainbow trout, where some strains have been identified as opportunistic pathogens. wikidata.orgnih.govuni.lu The presence of J. lividum in such varied locations underscores its ubiquitous nature in certain environmental settings.

Environmental Factors Influencing Microbial Growth and Metabolite Production

The growth of Janthinobacterium lividum and its production of secondary metabolites, such as violacein and presumably Janthinocin C, are influenced by various environmental factors. Research on violacein production provides insights into the conditions that favor metabolic activity in this bacterium.

Studies have shown that temperature and pH play significant roles. Optimal temperatures for growth and violacein production are typically in the range of 20-25°C, with reduced or no production at higher temperatures (e.g., 30°C or above). A neutral pH, around 7.0, appears to be optimal for both biomass and violacein production.

The carbon source available in the growth medium also impacts metabolite production. Glycerol (B35011) has been shown to enhance violacein production, while easily consumed carbon sources like glucose may inhibit it, potentially by stimulating biomass growth at the expense of secondary metabolism. The availability of tryptophan, a precursor for violacein, can also influence production, although excessive amounts may be inhibitory. Other factors like oxygen availability, food stress, and the presence of certain chemicals (e.g., sub-inhibitory concentrations of ampicillin) can modulate violacein production.

The following table summarizes some reported optimal conditions for violacein production in J. lividum:

Environmental FactorOptimal Condition(s) ReportedSource(s)
Temperature25 °C, 4 °C (psychrotrophic strains)
pH7.0
Carbon SourceGlycerol
Agitation150 rpm
LightDark (no significant difference with light in one study)
OtherFood stress, lack of oxygen, presence of certain chemicals (e.g., ampicillin), crude AHL

Note: While these conditions are reported for violacein production, they likely provide general guidance for optimizing the production of other secondary metabolites, including this compound, by J. lividum.

Co-evolutionary Aspects and Microbial Interactions related to this compound Production

Janthinobacterium lividum engages in various interactions within its ecological niches, and the production of antimicrobial compounds like this compound plays a role in these relationships.

Inter-species Relationships and Competitive Exclusion Mechanisms

The production of Janthinocins A, B, and C by Janthinobacterium lividum is known to contribute to competitive exclusion mechanisms. These peptide lactone antibiotics exhibit marked activity against aerobic and anaerobic Gram-positive bacteria.

A notable example of a beneficial interaction involves J. lividum residing on the skin of certain amphibians, such as the eastern red-backed salamander. wikipedia.org In this mutualistic relationship, the antimicrobial compounds produced by the bacteria, including Janthinocins, help to inhibit the growth of pathogenic fungi, such as the chytrid fungus Batrachochytrium dendrobatidis, which is a significant threat to amphibian populations. wikipedia.org The bacteria on the amphibian skin may produce antibiotics in response to the presence of potential competitors or pathogens.

Furthermore, J. lividum has been shown to inhibit the growth and biofilm formation of other bacteria, such as Listeria monocytogenes, demonstrating its role in microbial competition in environments like food production facility drains. This inhibitory effect suggests that the antimicrobial compounds produced by J. lividum can provide a competitive advantage in diverse microbial communities.

Biosynthetic Pathways and Genetic Determinants of Janthinocin C

Elucidation of the Janthinocin C Biosynthesis Pathway

The biosynthesis of nonribosomal peptides like this compound typically involves a multi-step process mediated by large enzyme complexes. rsc.orgnih.govrug.nl

Involvement of Nonribosomal Peptide Synthetases (NRPS) and Associated Enzymology

Nonribosomal peptide synthetases (NRPSs) are central to the biosynthesis of this compound. rsc.orgnih.gov These are modular megaenzymes that assemble peptides from amino acids and other carboxylic acids without the involvement of ribosomes. rsc.orgnih.govrug.nl Each module within an NRPS is typically responsible for the activation, selection, and incorporation of a specific building block into the growing peptide chain. nih.govrug.nlgoogle.com Key enzymatic domains within NRPS modules include the adenylation (A) domain for substrate activation, the thiolation (T) or peptidyl carrier protein (PCP) domain for carrying the activated substrate, and the condensation (C) domain for peptide bond formation. nih.govrug.nlgoogle.com The final release and cyclization of the peptide is often catalyzed by a thioesterase (Te) domain. google.com The involvement of NRPS machinery is characteristic of the biosynthesis of cyclic peptide lactones such as the janthinocins. researchgate.net

Incorporation of Precursor Units and Building Blocks

This compound is a cyclic decapeptide lactone. nih.govresearchgate.net Its structure includes several amino acid residues, some of which are considered unusual and have not been widely reported in other natural products. science.govnih.govresearchgate.netscience.gov Specifically, this compound contains erythro-beta-hydroxy-D-leucine. science.govnih.govresearchgate.net The incorporation of these unique building blocks is facilitated by the specificity of the A domains within the NRPS assembly line. nih.govgoogle.com While detailed studies specifically on the precursor incorporation for this compound are limited in the provided context, research on other nonribosomal peptides indicates that NRPSs can incorporate both standard and non-proteinogenic amino acids, as well as hydroxycarboxylic acids. rsc.orgnih.gov The presence of dehydroamino acid residues, such as ΔTrp and ΔAbu, in janthinocins A-C also points to enzymatic modifications of standard amino acid precursors during biosynthesis. researchgate.net

Genetic Basis of this compound Biosynthesis

The genetic information required for the biosynthesis of secondary metabolites like this compound is typically organized into biosynthetic gene clusters (BGCs). beilstein-journals.orgfrontiersin.orgmdpi.comnih.gov

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

Biosynthetic gene clusters (BGCs) are genomic regions that contain the genes encoding the enzymes and regulatory proteins necessary for the production of a specific secondary metabolite. beilstein-journals.orgfrontiersin.orgmdpi.comnih.gov Genome sequencing and bioinformatic tools like antiSMASH are commonly used to identify potential BGCs within microbial genomes. frontiersin.orgmdpi.comnih.gov Studies on Janthinobacterium species have revealed the presence of several secondary metabolite BGCs, including those potentially responsible for peptide lactone antibiotics like janthinocins. uni-hamburg.desemanticscholar.org While the specific BGC for this compound has not been fully detailed in the provided information, the presence of NRPS-related BGCs in Janthinobacterium lividum is consistent with its production. uni-hamburg.de Characterization of these BGCs involves analyzing the genes within the cluster to predict the function of the encoded proteins and the structure of the resulting metabolite. frontiersin.orgnih.gov

Regulatory Elements and Gene Expression in Production

The expression of genes within BGCs is tightly regulated to control the production of secondary metabolites, often in response to environmental cues or the growth phase of the organism. researchgate.netcsun.edu Regulatory elements, such as promoters and binding sites for transcription factors (cis-regulatory elements), and the transcription factors themselves (trans-regulatory elements), play crucial roles in controlling the transcription of biosynthetic genes. csun.eduwikipedia.orgnih.govwikipedia.org While specific regulatory mechanisms for this compound biosynthesis are not explicitly described, research on other secondary metabolites in Janthinobacterium and other bacteria indicates that factors like carbon source, quorum sensing regulators, and even stress conditions can influence metabolite production. researchgate.netresearchgate.netuni-hamburg.de Understanding these regulatory networks is essential for optimizing the production of janthinocins.

Strain Improvement and Fermentation Optimization for Research Production

Optimizing the production of secondary metabolites like this compound for research purposes often involves strategies to improve the producing strain and the fermentation process. mlsu.ac.inmdpi.com

Strain improvement aims to enhance the metabolic capacity of the microorganism to increase the yield of the desired product. mlsu.ac.inedscl.in This can involve classical genetic methods such as mutagenesis and selection, as well as modern recombinant DNA technology. mlsu.ac.inedscl.in While specific details on strain improvement efforts for this compound are not provided, these techniques are generally applicable to increasing the production of microbial metabolites. mlsu.ac.inmdpi.com

Fermentation optimization involves adjusting the culture conditions to favor product formation. researchgate.netmlsu.ac.inmdpi.com Factors such as medium composition (carbon and nitrogen sources, precursors), temperature, pH, and aeration can significantly impact the yield of secondary metabolites. researchgate.netmlsu.ac.inmdpi.com Studies on Janthinobacterium species producing other metabolites, such as violacein (B1683560), demonstrate the importance of optimizing these parameters. researchgate.netresearchgate.netresearchgate.net For research production of this compound, optimizing the fermentation broth composition and environmental conditions would be crucial to maximize its yield.

Medium Composition and Environmental Parameters for Enhanced Yields (Academic Context)

Optimizing the culture medium and environmental conditions is crucial for enhancing the production of secondary metabolites like this compound in academic research settings. Research on Janthinobacterium lividum has often focused on optimizing conditions for the production of violacein, another pigment produced by this bacterium, and some of these findings can offer insights into potential parameters affecting janthinocin production, although direct studies specifically on this compound optimization are less widely available in the immediate search results.

Studies on violacein production by J. lividum have identified key factors influencing yield. For instance, a modified nutrient agar (B569324) solid culture medium containing specific concentrations of meat extract, peptone, glycerol (B35011), and tryptophan was found to be effective for violacein production. researchgate.net Optimal conditions for violacein production by J. lividum were reported as a temperature of 25 °C and a pH of 7.0. researchgate.netresearchgate.net Solid media have been shown to yield higher biomass and dye production compared to liquid media in some cases. researchgate.net

The addition of certain supplements to the medium can also impact production. For example, the addition of ampicillin (B1664943) at a specific concentration increased violacein production in small-scale trials. researchgate.net In scale-up trials using a fed-batch bioreactor, the addition of glycerol resulted in a significant increase in extracted crude violacein. researchgate.net While these studies focus on violacein, they highlight the sensitivity of J. lividum's secondary metabolite production to nutrient availability and environmental cues.

Based on the available research on related secondary metabolites from Janthinobacterium species, the following parameters are likely to be critical for optimizing this compound yield in an academic context:

Carbon Sources: Glycerol and potentially other carbohydrates. researchgate.netresearchgate.net

Nitrogen Sources: Meat extract, peptone, and tryptophan. researchgate.net

Temperature: Around 25 °C appears optimal for J. lividum secondary metabolism. researchgate.netresearchgate.net

pH: A neutral pH around 7.0 is suggested. researchgate.netresearchgate.net

Aeration: The effect of aeration has been tested for violacein production. researchgate.net

Medium Type: Solid versus liquid media can influence biomass and metabolite production. researchgate.net

Supplements: Specific amino acids (like tryptophan) and potentially other compounds can act as precursors or inducers. researchgate.netresearchgate.net

Further dedicated research is needed to precisely define the optimal medium composition and environmental parameters specifically for maximizing this compound yield.

Mutagenesis and Genetic Engineering Approaches for Pathway Manipulation

Mutagenesis and genetic engineering are powerful tools for manipulating biosynthetic pathways to improve the yield of natural products or create novel analogs. nih.govfrontiersin.org While specific details on the genetic manipulation of the this compound pathway are not extensively detailed in the provided search results, general principles and approaches used in bacterial systems for secondary metabolite enhancement are applicable.

The biosynthesis of this compound, as a cyclic peptide lactone, is likely governed by a dedicated biosynthetic gene cluster (BGC). beilstein-journals.orguni-hamburg.de These clusters typically contain genes encoding enzymes responsible for precursor synthesis, peptide assembly (e.g., non-ribosomal peptide synthetases or ribosomal machinery), post-translational modifications (like cyclization and hydroxylation), transport, and regulation. beilstein-journals.orgresearchgate.net

Genetic engineering strategies for enhancing secondary metabolite production often involve:

Overexpression of Pathway Genes: Increasing the copy number or expression levels of genes encoding rate-limiting enzymes in the this compound biosynthetic pathway. pressbooks.pub

Manipulation of Regulatory Genes: Targeting genes that regulate the expression of the entire BGC. This could involve overexpressing activators or repressing inhibitors of janthinocin biosynthesis. researchgate.netnih.gov

Precursor Supply Engineering: Modifying metabolic pathways to increase the availability of the amino acid precursors required for this compound synthesis, such as erythro-beta-hydroxy-D-leucine, beta-hydroxytryptophan, and beta-ketotryptophan, which are unique components of janthinocins. researchgate.net

Inactivation of Competing Pathways: Eliminating or reducing the activity of pathways that divert precursors away from this compound biosynthesis or produce competing metabolites.

Heterologous Expression: Transferring the entire this compound BGC into a more amenable host organism with desirable growth characteristics and genetic tools. nih.gov

Mutagenesis: Random or targeted mutagenesis can be employed to create strains with improved production characteristics. frontiersin.orgeuropa.eu Random mutagenesis can be followed by screening for high-producing variants. nih.gov Targeted mutagenesis can be used to modify specific genes within the BGC to potentially improve enzyme activity or alter the product structure. nih.govnih.gov

Genetic manipulation techniques in bacteria, such as those described for other natural product pathways, would likely involve techniques like gene cloning, gene deletion, gene insertion, and the use of inducible promoters to control gene expression. nih.govnih.gov The development of efficient genetic tools specifically for Janthinobacterium lividum would greatly facilitate these efforts.

Advanced Methodologies for Structural Elucidation of this compound

The structural elucidation of this compound, a novel macrocyclic peptide lactone antibiotic isolated from Janthinobacterium lividum, has relied heavily on advanced spectroscopic techniques. nih.govcapes.gov.brmedkoo.com These methods provide detailed information about the molecule's composition, connectivity, and three-dimensional arrangement, which are crucial for confirming its structure. nih.govcapes.gov.brmedkoo.com

Spectroscopic Techniques for Definitive Structure Determination

A combination of high-resolution spectroscopic methods has been instrumental in determining the definitive structure of this compound. nih.govcapes.gov.brfrontiersin.orgresearchgate.netrsc.org These techniques offer complementary data that, when analyzed together, allow for a comprehensive understanding of the molecular architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC, NOESY)

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of complex natural products like this compound. nih.govcapes.gov.brrsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed insights into the arrangement of atoms and their connectivity within the molecule. nih.govcapes.gov.brrsc.org

1D NMR (¹H and ¹³C): Proton (¹H) NMR provides information about the different types of hydrogen atoms and their environments, while Carbon-13 (¹³C) NMR reveals the carbon skeleton. rsc.org Analysis of chemical shifts, splitting patterns, and integration of signals in these spectra allows for the identification of various functional groups and structural fragments. rsc.org

2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR techniques provide crucial connectivity information.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through bonds, revealing direct or vicinal proton-proton correlations. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds, helping to establish connectivity across quaternary carbons and through heteroatoms. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are spatially close to each other, regardless of bond connectivity, providing information about the molecule's three-dimensional structure and conformation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the accurate molecular weight and elemental composition of this compound. nih.govcapes.gov.brfrontiersin.org HRMS provides a precise mass-to-charge ratio (m/z) for the intact molecule, which can be used to calculate its exact mass and thus its elemental formula. medkoo.comfrontiersin.org Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves fragmenting the molecule and analyzing the masses of the resulting ions. This fragmentation pattern provides valuable information about the substructures present in the molecule and their arrangement. frontiersin.org

Based on available data, the chemical formula of this compound has been reported as C₅₇H₈₂N₁₂O₁₅ with an exact mass of 1174.60 and a molecular weight of 1175.350. medkoo.com

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy provides information about the functional groups present in this compound by measuring the vibrations of chemical bonds. nih.govresearchgate.netresearchgate.net Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique IR spectrum. researchgate.netucla.edu Analysis of the absorption bands in the IR spectrum allows for the identification of key functional groups such as carbonyls (C=O), amine N-H stretches, and hydroxyl O-H stretches, which are expected in a peptide lactone structure. ucla.edu The infrared spectrum of this compound in potassium bromide has been reported. google.com

Electronic Spectroscopy (Ultraviolet-Visible Spectroscopy) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores, which are structural components that absorb light in the UV and visible regions of the spectrum. nih.govresearchgate.netepa.gov For this compound, UV-Vis spectroscopy can provide information about the presence of aromatic rings or conjugated double bonds within the molecule. researchgate.netepa.gov The ultraviolet spectrum of this compound in water has been reported. google.com The UV-Vis absorption spectrum is influenced by the concentration of absorbing species and the path length of the cell. epa.gov

Identification and Characterization of Novel Amino Acid Residues within this compound

A significant aspect of the structural characterization of this compound has been the identification of novel amino acid residues that have not been previously reported in natural products. capes.gov.brjst.go.jp This highlights the unique biosynthetic pathways present in Janthinobacterium lividum. capes.gov.brjst.go.jp

Erythro-β-hydroxy-D-leucine

One such novel amino acid residue found in this compound is erythro-β-hydroxy-D-leucine. capes.gov.brjst.go.jp The presence of this unusual amino acid contributes to the distinct structural features and potentially the biological activity of this compound. capes.gov.brjst.go.jp Its identification and characterization are crucial for fully understanding the complete structure of the peptide lactone. capes.gov.brjst.go.jp The configuration at the β-carbon (erythro) and the stereochemistry (D-isomer) are specific details that require detailed analysis, often involving techniques like chiral chromatography and potentially advanced NMR experiments or chemical degradation followed by analysis of the products.

Advanced Methodologies for Structural Elucidation of Janthinocin C

Identification and Characterization of Novel Amino Acid Residues within Janthinocin C

Other Unique Structural Motifs

The structural analysis of this compound highlighted the presence of several unique structural motifs, contributing to its novelty among natural products. A significant finding was the identification of unusual amino acid residues not commonly found in other peptides. nih.govscience.govcapes.gov.brjst.go.jpresearchgate.net

One such residue present in this compound is erythro-beta-hydroxy-D-leucine. nih.govcapes.gov.brjst.go.jpresearchgate.net This modified leucine (B10760876) derivative, with a hydroxyl group at the beta position and a D-configuration, represents a unique building block within the peptide chain. nih.govcapes.gov.brjst.go.jpresearchgate.net The presence and specific configuration of this residue were determined through detailed spectroscopic analysis during the structural elucidation process. nih.gov

While Janthinocins A and B contain other unique residues like beta-hydroxytryptophan and beta-ketotryptophan, this compound specifically features erythro-beta-hydroxy-D-leucine as one of its distinguishing unique amino acid components. nih.govcapes.gov.brjst.go.jpresearchgate.net The macrocyclic peptide lactone nature of this compound itself is also a significant structural motif, formed by the cyclization of the peptide chain through a lactone linkage. medkoo.comnih.gov

Here is a summary of some structural features and data points related to this compound and related compounds from the search results:

CompoundCAS NumberMolecular FormulaMolecular Weight (Da)Key Unique Amino Acid(s)
This compound131086-54-9C57H82N12O15~1178.38*erythro-beta-hydroxy-D-leucine nih.govcapes.gov.brjst.go.jpresearchgate.net
Janthinocin A131086-52-7C57H84N12O161193.3670 npatlas.orgerythro-beta-hydroxy-D-leucine, beta-hydroxytryptophan nih.govcapes.gov.brjst.go.jpresearchgate.net
Janthinocin B54687129C57H82N12O161190.5972 uni.luerythro-beta-hydroxy-D-leucine, beta-ketotryptophan nih.govcapes.gov.brjst.go.jpresearchgate.net

Chemical Synthesis Strategies and Analog Design for Janthinocin C

De Novo Total Chemical Synthesis Approaches for Janthinocin C

Total synthesis of complex macrocyclic peptides like this compound requires carefully orchestrated strategies to assemble the amino acid sequence and form the cyclic structure. While specific detailed reports on the total synthesis of this compound itself were not extensively found in the immediate search results, general approaches for peptide synthesis and macrocyclization are highly relevant. Total synthesis aims to construct the molecule from simpler, readily available precursors. youtube.com

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is a widely used technique for assembling peptide chains. csic.esbeilstein-journals.orgbachem.comresearchgate.net In SPPS, the C-terminal amino acid is anchored to an insoluble solid support (resin), and subsequent amino acids are added sequentially to the growing peptide chain. beilstein-journals.orgbachem.com Each coupling step involves deprotection of the N-terminus of the resin-bound peptide, followed by activation and coupling of the next protected amino acid. beilstein-journals.orgbachem.com This process allows for the efficient removal of excess reagents and by-products by simple filtration. bachem.com The Fmoc (fluorenylmethyloxycarbonyl) strategy is a commonly preferred method in SPPS due to its milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy. csic.es SPPS is particularly useful for synthesizing peptides rapidly and in high amounts, and it can accommodate the incorporation of post-translational modifications or other chemical labels. csic.es

Solution-Phase Synthetic Routes

Solution-phase peptide synthesis involves carrying out coupling and deprotection reactions with the peptide intermediates dissolved in a solvent. beilstein-journals.orgyoutube.com Unlike SPPS, intermediates in solution-phase synthesis often need to be isolated and purified after each reaction step before proceeding to the next. beilstein-journals.org While historically a foundational method, solution-phase synthesis can be more labor-intensive for longer or more complex peptides due to potential issues with intermediate isolation and purification, especially as peptides become larger and less soluble. beilstein-journals.orgslideshare.net However, advancements in solution-phase techniques, such as those employing group-assisted purification (GAP) protecting groups to control solubility, aim to minimize the need for extensive chromatography. google.com Hybrid approaches combining SPPS for fragment synthesis and solution-phase coupling of these fragments are also utilized for complex peptides. efpia.eu

Macrocyclization Techniques for Lactone Ring Formation

Macrocyclization is a critical step in the synthesis of cyclic peptide lactones like this compound, involving the formation of a large ring structure. For peptide lactones, this typically involves forming an ester bond between the C-terminus and a hydroxyl group on a side chain within the peptide sequence. uni-kiel.de The success of macrocyclization heavily relies on the ability of the linear peptide precursor to adopt a conformation that brings the reactive termini into close spatial proximity, thereby favoring intramolecular cyclization over intermolecular oligomerization. uni-kiel.debeilstein-journals.org Various chemical methods exist for macrocyclization, often involving activation of the carboxyl group and reaction with the hydroxyl group under dilute conditions to minimize intermolecular reactions. uni-kiel.de Chemoenzymatic approaches utilizing thioesterase domains have also emerged as a strategy for macrocyclization, mimicking natural biosynthetic processes. beilstein-journals.org

Rational Design and Synthesis of this compound Analogues and Derivatives

Rational design and synthesis of this compound analogues and derivatives are undertaken to explore the structure-activity relationships and potentially improve desirable properties. This involves making specific chemical modifications to the parent structure. researchgate.net

Strategies for Chemical Modification and Functionalization

Chemical modification and functionalization strategies for peptide natural products like this compound can involve altering existing amino acid residues or introducing new functional groups. researchgate.net These modifications can target the peptide backbone, amino acid side chains, or the macrocyclic lactone ring. Methods often rely on the reactivity of functional groups present in the amino acids. researchgate.net The development of precise chemical modification methods is an important area of organic synthesis research. researchgate.net SPPS facilitates the introduction of various modifications, including post-translational modifications and labels. csic.es

Incorporation of Unnatural Amino Acids or Moieties

Incorporating unnatural amino acids (UAAs) or non-proteinogenic moieties into peptide structures is a powerful strategy for generating analogues with altered properties. frontiersin.orgnih.govrsc.orgplos.org UAAs are amino acids that are not among the 20 standard proteinogenic amino acids. rsc.org Their incorporation can introduce novel side chains with different chemical functionalities, sizes, or stereochemistries, allowing for fine-tuning of the peptide's conformation and interactions. rsc.orgplos.org Methods for incorporating UAAs into peptides include both chemical synthesis (e.g., using modified amino acid building blocks in SPPS or solution phase synthesis) and biological methods (e.g., using engineered ribosomal systems). frontiersin.orgnih.govplos.org Chemical synthesis allows for precise placement of the UAA at a specific position in the sequence. nih.gov

Methodological Advancements in Peptide and Depsipeptide Synthesis Relevant to this compound

The synthesis of cyclic depsipeptides, which contain both amide and ester bonds within their macrocyclic structure, presents unique challenges compared to linear peptides. researchgate.netrsc.org Significant methodological advancements in peptide and depsipeptide synthesis have been crucial for accessing these complex molecules, including this compound and its analogs.

Solid-phase peptide synthesis (SPPS) has been an invaluable tool in the synthesis of cyclic depsipeptides. researchgate.netrsc.org SPPS allows for the sequential coupling of amino acids to an insoluble polymeric support, simplifying purification steps compared to solution-phase synthesis. frontiersin.org The basic concept involves repetitive coupling and deprotection cycles of protected amino acids. frontiersin.org

A key aspect of cyclic depsipeptide synthesis is the macrocyclization strategy, which involves forming the final ring structure. researchgate.netrsc.org Three main strategies have been employed for the total synthesis of cyclic depsipeptides:

Solution phase macrolactamization of an acyclic peptide containing an ester bond. researchgate.netrsc.org

On-resin macrolactamization of a side-chain-anchored peptide. researchgate.netrsc.org

Solution phase macrolactonization of a linear peptide. researchgate.netrsc.org

Each of these strategies presents unique challenges, requiring careful synthetic design to avoid undesired side reactions or epimerization during the esterification and macrocyclizing steps. researchgate.netrsc.org

Advancements in coupling reagents and protection group strategies have significantly improved the efficiency and yield of both amide and ester bond formations, which are critical for depsipeptide synthesis. While SPPS is well-developed for peptides, its application to depsipeptides has faced limitations due to the availability of protecting groups for α-hydroxy acids and suitable coupling reagents for ester formation. mdpi.com The incorporation of α-hydroxy acids and the formation of ester linkages directly on the solid support have been areas of methodological development to improve synthesis efficiency. mdpi.com

Biocatalysis has also emerged as a versatile strategy for the regio- and chemo-selective production of these compounds. researchgate.netrsc.org

Detailed research findings in depsipeptide synthesis often involve the optimization of coupling conditions, macrocyclization yields, and stereochemical control. For instance, studies on the synthesis of other depsipeptides highlight the use of specific coupling reagents like HATU/HOAt/DIPEA for amide bond formation and strategies for macrolactonization under high-dilution conditions to favor cyclization over polymerization. mdpi.commdpi.com The synthesis of complex depsipeptides often involves the preparation of linear precursors, followed by a cyclization step, which can be performed either in solution or on the solid support. mdpi.com

Data Tables (Illustrative - based on general depsipeptide synthesis principles):

Synthesis StrategyKey Steps InvolvedCommon ChallengesRelevance to this compound
Solid-Phase Peptide SynthesisSequential coupling on resin, cleavageEster bond formation, on-resin cyclization efficiencyBackbone assembly
Solution Phase MacrocyclizationLinear peptide/depsipeptide synthesis, cyclization in solutionHigh dilution requirements, epimerizationRing formation
On-Resin MacrocyclizationLinear peptide/depsipeptide synthesis on resin, cyclization on resinEfficiency, side reactions, linker compatibilityRing formation
Coupling Reagents (Examples)Application in SynthesisNotes
HATUAmide bond formationCommonly used in SPPS mdpi.com
HOAtAdditive for couplingEnhances coupling efficiency mdpi.com
DIPEABaseUsed with coupling reagents mdpi.com
DCCAmide and ester formationCan be used in solution phase mdpi.com
BOPMacrocyclizationUsed under high dilution mdpi.com

These tables highlight the fundamental approaches and reagents used in the synthesis of depsipeptides, which are applicable to the chemical synthesis of this compound.

Mechanistic Research on Janthinocin C S Biological Actions

Investigation of Cellular and Molecular Targets

Understanding how Janthinocin C interacts with bacterial cells at a fundamental level provides insights into its potency and spectrum of activity.

Specific Interactions with Bacterial Components

This compound, like other peptide lactone antibiotics, is expected to interfere with essential bacterial processes. While detailed studies specifically on this compound's interactions are limited in the provided search results, related peptide antibiotics often target critical cellular functions such as cell wall synthesis, nucleic acid processes, or protein synthesis. pulmonarychronicles.com For instance, vancomycin (B549263), a glycopeptide antibiotic, inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors. doseme-rx.com Given that this compound is a cyclic decapeptide lactone, its mechanism may involve interaction with components involved in cell envelope integrity or translation machinery, although specific binding partners or enzymatic targets for this compound are not explicitly detailed in the search results. nih.gov

Comparative Mechanistic Studies with Related Antibiotics

Comparative studies can illuminate the unique aspects of this compound's action. Janthinocins A, B, and C have been reported to exhibit marked activity against aerobic and anaerobic Gram-positive bacteria, demonstrating in vitro potency that is 2 to 4 times greater than vancomycin against these organisms. nih.gov This suggests that while they may share some similarities with glycopeptides like vancomycin in targeting Gram-positive bacteria, their higher potency could arise from differences in target binding affinity, cellular uptake, or interference with distinct steps in essential pathways. nih.govdoseme-rx.com Vancomycin's mechanism involves inhibiting peptidoglycan polymerization and transpeptidation reactions by binding to D-alanyl-D-alanine. doseme-rx.com Future comparative studies could investigate if this compound interacts with similar precursors or targets alternative sites within the cell wall synthesis pathway, or potentially affects other vital processes not targeted by vancomycin.

Studies on Bacterial Resistance Mechanisms to this compound (Academic Perspective)

The emergence of bacterial resistance is a significant challenge in antibiotic therapy. From an academic standpoint, studying resistance mechanisms to novel compounds like this compound is vital for understanding potential future clinical limitations and informing strategies to mitigate resistance.

Biochemical Pathways of Resistance Development

Bacterial resistance to antibiotics can arise through various biochemical pathways, including enzymatic inactivation of the antibiotic, modification of the antibiotic's target, reduced permeability of the bacterial membrane, or active efflux of the antibiotic from the cell. frontiersin.orgreactgroup.org While specific biochemical pathways conferring resistance to this compound are not detailed in the provided search results, general mechanisms observed for peptide antibiotics or those targeting Gram-positive bacteria could potentially apply. For example, resistance to other peptide antibiotics can involve the production of enzymes that modify or degrade the compound, alterations in the structure or expression of the cellular target, or the activation of efflux pumps that expel the antibiotic. frontiersin.orgreactgroup.orgnih.gov Research into this compound resistance would likely involve investigating these potential mechanisms in bacterial strains exposed to the compound. This could include genetic analyses to identify mutations or acquired genes associated with reduced susceptibility, biochemical studies to detect antibiotic-modifying enzymes, and physiological experiments to assess changes in membrane permeability or efflux pump activity.

Advanced Research Methodologies Applied to Janthinocin C Studies

Bioactivity-Guided Fractionation and Isolation Techniques

The discovery and isolation of Janthinocins A, B, and C from Janthinobacterium lividum were guided by their antibacterial activity. science.govscience.govinvivochem.cnscience.govdntb.gov.uauni-tuebingen.deresearchgate.net Bioactivity-guided fractionation is a classical principle in natural product discovery, where the biological activity of fractions obtained during separation steps is used to direct further purification efforts towards the active compound(s). uni-tuebingen.de This approach was crucial in pinpointing the janthinocins within the complex mixture of metabolites produced by the bacterium.

Preparative Chromatography (HPLC, Flash Chromatography, TLC)

Chromatographic techniques are fundamental to the isolation and purification of natural products like Janthinocin C. Following initial extraction, various forms of preparative chromatography are employed to separate the target compound from other co-extracted substances. While the initial studies on janthinocins specifically mention purification by Vacuum Liquid Chromatography (VLC) and Preparative Thin Layer Chromatography (PTLC) science.gov, techniques such as High-Performance Liquid Chromatography (HPLC), Flash Chromatography, and Thin Layer Chromatography (TLC) are widely used in the isolation of natural products and fall under the scope of preparative chromatography. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of highly pure compounds required for structural elucidation and further characterization.

Advanced Extraction and Purification Protocols

The isolation of janthinocins involved the extraction of the culture filtrate of Janthinobacterium lividum using solvents. science.gov This initial extraction step serves to partition the desired compounds from the aqueous fermentation broth into an organic phase. Following extraction, advanced purification protocols are necessary to obtain pure this compound. These protocols typically involve a combination of chromatographic methods, as mentioned above, to remove impurities and isolate the target macrocyclic peptide lactone. The effectiveness of these protocols is often monitored by tracking the biological activity (bioactivity-guided) and using analytical techniques such as UV-Vis spectroscopy, mass spectrometry, and NMR spectroscopy to assess purity and confirm the presence of the compound of interest at each stage.

Genomic and Metagenomic Approaches for this compound Discovery and Characterization

Genomic and metagenomic approaches have become increasingly important in the discovery and characterization of natural products, including nonribosomal peptides like janthinocins. Janthinobacterium lividum, the producer of janthinocins, has been shown to harbor putative functional nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) gene clusters. science.govuni-hamburg.deuni-hamburg.de These gene clusters are responsible for the biosynthesis of complex secondary metabolites such as nonribosomal peptides and polyketides. invivochem.cn

Genome-mining strategies involve analyzing bacterial genomes to identify gene clusters that are predicted to encode for the synthesis of natural products. uni-tuebingen.denih.gov These strategies can associate nonribosomal peptides with their corresponding biosynthetic gene clusters, providing insights into their biosynthesis and potential for discovering novel related compounds. A strategy for the Rapid Identification of Nonribosomal Peptides Portions (RINPEP), based on genome-mining of Betaproteobacteria species (the class to which Janthinobacterium belongs), has been developed to find biosynthetic similarities and explore the potential for novel nonribosomal peptides. nih.gov While specific details linking the this compound gene cluster have not been explicitly detailed in the provided snippets, the presence of NRPS/PKS clusters in the producing organism and the application of genome-mining in related bacteria highlight the relevance of these approaches to understanding janthinocin biosynthesis and potentially discovering new variants.

Biochemical and Biophysical Characterization of this compound-Target Interactions

The initial characterization of Janthinocins A, B, and C involved the determination of their structures using spectroscopic methods, including UV, IR, NMR, and mass spectroscopy. science.govscience.govinvivochem.cnscience.gov These techniques provide crucial information about the chemical composition and structural features of the compounds.

While the provided search results offer limited specific details on the biochemical and biophysical characterization of this compound's interaction with its biological target(s), general methodologies in natural product research provide a framework for such studies. For instance, studies on other natural products have employed biochemical and biophysical analyses to understand their binding to target molecules, such as the interaction of substituted 5-nitroindole (B16589) scaffolds with the c-Myc promoter G-quadruplex. uni-hamburg.de Similarly, the interaction of antibacterial peptides with bacterial membranes or specific components like lipid A has been investigated using techniques that could be applied to study how this compound exerts its antibacterial effects. science.govdntb.gov.ua

Biochemical characterization of target interactions can involve enzyme inhibition assays if the target is an enzyme, or binding studies using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the affinity and kinetics of the interaction. Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Cryo-electron microscopy can provide high-resolution structural information about the complex formed between this compound and its target, revealing the molecular basis of its activity. Although specific data for this compound using these advanced techniques are not detailed in the provided information, these methodologies represent the state-of-the-art approaches for characterizing the interactions of bioactive molecules with their biological targets.

Janthinocins A, B, and C have shown marked activity against aerobic and anaerobic Gram-positive bacteria, with in vitro potency 2 to 4 times greater than vancomycin (B549263) against these organisms. invivochem.cn This significant activity profile underscores the importance of further research into their mechanism of action and target interactions.

In Vitro Potency Comparison: Janthinocins vs. Vancomycin

CompoundActivity Against Gram-Positive Bacteria (in vitro)
Janthinocin A2-4 times more potent than Vancomycin
Janthinocin B2-4 times more potent than Vancomycin
This compound2-4 times more potent than Vancomycin
VancomycinReference standard

Note: Data derived from in vitro studies comparing the potency against aerobic and anaerobic Gram-positive bacteria. invivochem.cn

Future Research Trajectories and Academic Significance of Janthinocin C

Exploration of Cryptic Biosynthetic Pathways for Novel Janthinocin Analogues

Many bacteria possess "cryptic" or silent biosynthetic gene clusters that are not expressed under standard laboratory conditions, representing a vast untapped source of novel natural products nih.govmdpi.com. Exploring the cryptic biosynthetic pathways within Janthinobacterium lividum responsible for producing Janthinocin C and related compounds is a key future research trajectory. Techniques such as genome mining, coupled with bioinformatics analysis and genetic manipulation, can help identify and activate these silent gene clusters mdpi.comjmicrobiol.or.krresearchgate.net. Transcriptomic analysis can reveal previously undetected biosynthetic pathways by identifying differentially expressed genes under various conditions mdpi.com. By activating these cryptic pathways or engineering the known janthinocin biosynthetic machinery, researchers aim to discover novel janthinocin analogues with potentially altered or enhanced biological activities jmicrobiol.or.krresearchgate.netmdpi.com. This exploration could involve manipulating regulatory genes or employing synthetic biology strategies to create new metabolic pathways jmicrobiol.or.kr.

Chemoenzymatic Synthesis and Semisynthesis of Complex this compound Derivatives

The complex macrocyclic peptide lactone structure of this compound presents challenges for traditional total synthesis. Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a powerful approach to access this compound and its derivatives nih.govbeilstein-journals.org. This strategy leverages the efficiency and selectivity of enzymes, such as thioesterases involved in macrocyclization, alongside chemical synthesis for preparing precursors or modifying the natural product backbone beilstein-journals.org. Semisynthesis, starting from the isolated natural product, allows for targeted modifications to generate a library of this compound derivatives nih.gov. Future research will likely focus on developing and optimizing chemoenzymatic and semisynthetic routes to produce novel this compound analogues with modified amino acid residues or altered macrocyclic structures nih.govbeilstein-journals.orgnih.govmdpi.com. This can provide access to compounds that are difficult to obtain solely through fermentation or total chemical synthesis, facilitating structure-activity relationship studies and the exploration of new biological properties nih.gov.

Investigating this compound's Role in Complex Microbial Ecologies and Host-Microbe Interactions

Janthinobacterium lividum, the producer of this compound, exists in diverse environments, including soil and water nih.govscience.gov. Understanding the ecological role of this compound in these complex microbial communities is an important area of research. Janthinocins exhibit activity against Gram-positive bacteria, suggesting a potential role in microbial competition and defense within its ecological niche nih.gov. Future studies could investigate how the production of this compound influences the composition and dynamics of surrounding microbial populations. Furthermore, exploring the interactions between Janthinobacterium lividum and potential hosts, and the role this compound plays in these interactions, is of academic significance frontiersin.orgpeerj.comnih.govnih.govmdpi.comscielo.br. This could include examining its effects on host-associated microbial communities or its involvement in interactions with organisms in the environment peerj.comnih.govnih.gov. Research in this area could shed light on the evolutionary pressures that led to the production of janthinocins and their broader ecological impact.

Q & A

Q. What are the primary synthetic routes for Janthinocin C, and how do experimental conditions influence yield?

this compound is synthesized via acid-catalyzed dehydration of β-hydroxytryptophan residues in Janthinocin A under mild aqueous acidic conditions (pH <5.5). Key factors include pH control, reaction time, and temperature, as deviations can lead to incomplete dehydration or side reactions. Experimental protocols should specify buffer systems (e.g., dilute HCl) and validate product purity via HPLC and mass spectrometry .

Q. How is this compound structurally characterized to confirm its Z-dehydrotryptophan configuration?

Structural elucidation relies on NMR (e.g., 1H^1H, 13C^{13}C, and 2D-COSY) to identify olefinic protons (δ 5.5–6.5 ppm) and NOE correlations confirming the Z-configuration. Mass spectrometry (HRMS or MALDI-TOF) validates molecular weight. Comparative analysis with synthetic standards is critical to avoid misassignment .

Q. What in vitro biological assays are commonly used to assess this compound’s activity?

Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) are standard. Researchers must include positive controls (e.g., vancomycin) and validate results via triplicate trials with statistical analysis (e.g., ANOVA). Ensure solvent controls (e.g., DMSO) do not interfere with microbial growth .

Advanced Research Questions

Q. How can researchers optimize stereoselective elimination in β-hydroxytryptophan derivatives for this compound synthesis?

Comparative studies of elimination agents (e.g., SOCl2_2/Et3_3N vs. EDC/CuCl2_2) reveal differing stereoselectivity. Mechanistic insights from 18O^{18}O-labeling or kinetic isotope effects can clarify pathways. Computational modeling (DFT) may predict transition states to guide reagent selection .

Q. What analytical strategies resolve contradictions in this compound’s reported bioactivity data?

Systematic reviews (Cochrane guidelines) should assess study heterogeneity, including strain variability, assay protocols, and compound purity. Meta-analysis tools (e.g., RevMan) can quantify effect sizes, while sensitivity analysis identifies outlier datasets .

Q. How do solvent polarity and pH influence the stability of this compound during long-term storage?

Accelerated stability studies (ICH Q1A guidelines) under varying pH (2–7) and temperatures (4–40°C) quantify degradation kinetics. HPLC-UV monitors decomposition products, while Arrhenius modeling predicts shelf life. Buffer selection (e.g., citrate vs. phosphate) must align with intended storage conditions .

Q. What methodologies validate the reproducibility of this compound synthesis across laboratories?

Collaborative ring trials with standardized protocols (e.g., ISO 5725) assess inter-lab variability. Parameters include reaction yield, purity (≥95% by HPLC), and spectral consistency. Open-access datasets (e.g., Zenodo) enhance transparency .

Q. How can researchers integrate this compound’s biosynthetic pathway into heterologous expression systems?

Genetic engineering of Streptomyces spp. requires codon optimization of janthinocin biosynthetic gene clusters. LC-MS/MS monitors intermediate production, while CRISPR-Cas9 knockouts validate gene function. Fermentation conditions (e.g., aeration, carbon sources) must be optimized for scale-up .

Methodological Guidance for Academic Communication

Q. How should researchers present contradictory data in this compound studies?

Follow the Beilstein Journal’s guidelines: clearly differentiate observed vs. literature data in tables, discuss potential sources of discrepancy (e.g., analytical sensitivity), and provide raw data in supplementary materials. Use error bars and confidence intervals in graphs .

What frameworks ensure research questions on this compound meet FINER criteria (Feasible, Novel, Ethical, Relevant)?

Apply PECO (Population, Exposure, Comparator, Outcome) for hypothesis-driven studies. Example: In bacterial models (P), does this compound (E) compared to daptomycin (C) reduce biofilm formation (O)? Ethical review boards must approve microbial resistance studies to prevent misuse .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.